molecular formula C11H14ClNO B12786577 4-Chlorodimethylcathinone CAS No. 1157667-29-2

4-Chlorodimethylcathinone

Cat. No.: B12786577
CAS No.: 1157667-29-2
M. Wt: 211.69 g/mol
InChI Key: XMBDJBGDUKIOFM-UHFFFAOYSA-N
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Description

4-Chlorodimethylcathinone, also known as 4-chloro-N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound has been sold online as a designer drug and is known for its stimulant effects, which are similar to those of amphetamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorodimethylcathinone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a reducing agent. The process can be summarized as follows:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorodimethylcathinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-Chlorodimethylcathinone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: Studied for its effects on neurotransmitter release and uptake, particularly dopamine and serotonin.

    Medicine: Investigated for its potential therapeutic effects and toxicity profiles.

    Industry: Utilized in forensic science for the analysis of seized drug samples

Mechanism of Action

The exact mechanism of action of 4-chlorodimethylcathinone is not fully understood. it is believed to act as a dopamine and serotonin releasing agent, similar to other cathinones. The compound likely increases the release of these neurotransmitters and inhibits their reuptake, leading to increased stimulation and euphoria. Studies involving mice indicate that it may be neurotoxic .

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone (4-CMC): A stimulant with similar chemical structure and effects.

    3-Chloromethcathinone (3-CMC): Another chlorinated cathinone with stimulant properties.

    4-Bromomethcathinone (4-BMC): A brominated analogue with similar stimulant effects.

    4-Chloroamphetamine (4-CA): A related compound with stimulant and neurotoxic effects.

Uniqueness

4-Chlorodimethylcathinone is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature may influence its pharmacological profile and potency compared to other similar compounds .

Properties

CAS No.

1157667-29-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one

InChI

InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3

InChI Key

XMBDJBGDUKIOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C

Origin of Product

United States

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